Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic muscarinic acetylcholine receptor agonist. It exhibits preferential binding to the M2 muscarinic receptor subtype over other subtypes like M1, M3, and M4 [, , , ]. Due to its selectivity, ABET serves as a valuable pharmacological tool in scientific research to investigate the physiological roles and signaling pathways of M2 receptors in various biological systems.
Arecaidine but-2-ynyl ester tosylate is a chemical compound with the CAS number 119630-77-2. It is primarily recognized for its role as a selective agonist of muscarinic acetylcholine receptor subtype M2. This compound has garnered attention in scientific research due to its cardiovascular effects, particularly its ability to decrease mean arterial pressure and heart rate in animal models, making it a valuable tool in cardiovascular studies and neuroscience research .
Arecaidine but-2-ynyl ester tosylate is derived from arecaidine, which is an alkaloid obtained from the areca nut. The compound belongs to the class of muscarinic agonists, specifically targeting the M2 subtype of muscarinic acetylcholine receptors. Its structure includes an ester functional group, contributing to its pharmacological properties. The compound is classified as a potent muscarinic agonist with a selectivity ratio of 4.6-fold for M2 receptors in the atrium compared to those in the ileum .
The synthesis of Arecaidine but-2-ynyl ester tosylate involves an esterification reaction between arecaidine and but-2-ynyl alcohol, facilitated by tosyl chloride. The reaction typically requires a base, such as pyridine, to neutralize hydrochloric acid produced during the process. The general steps are as follows:
Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is an excellent leaving group. The major types of reactions include:
The products formed depend on the nucleophile or azide used; for instance, reaction with an amine yields an amide, while reaction with an azide produces a triazole derivative .
The mechanism of action of Arecaidine but-2-ynyl ester tosylate involves selective activation of M2 muscarinic acetylcholine receptors located in the atrium. Upon binding, this agonist leads to:
These processes culminate in physiological effects such as reduced heart rate and mean arterial pressure .
Arecaidine but-2-ynyl ester tosylate has various applications in scientific research:
Arecaidine but-2-ynyl ester tosylate (ABET) is a potent and structurally optimized cholinomimetic compound derived from the natural alkaloid arecoline. Its pharmacological profile is characterized by significant selectivity for specific muscarinic acetylcholine receptor (mAChR) subtypes, particularly M2 and M4 receptors. Biochemical assays demonstrate that ABET exhibits a 4.6-fold higher binding affinity for cardiac M2 receptors compared to ileal M3 receptors, confirming its subtype preference [5] [7]. This selectivity arises from ABET’s molecular interactions with the orthosteric binding site of M2 receptors, where it competes with endogenous acetylcholine but with distinct kinetic properties [3].
Functional studies further elucidate ABET’s selectivity profile. In isolated rat atrium models (rich in M2 receptors), ABET dose-dependently decreases heart rate and mean arterial pressure with an EC50 in the nanomolar range. Conversely, its potency in smooth muscle preparations (predominantly M3 receptors) is markedly lower, reinforcing its M2/M4 preference [3] [7]. Radioligand binding displacement assays quantify this selectivity, revealing a binding affinity (Ki) of 8.2 nM for M2 receptors versus 38 nM for M3 receptors [5]. The physiological relevance of this selectivity is evident in its ability to modulate cardiovascular function without eliciting strong bronchoconstrictive or gastrointestinal effects typically associated with non-selective muscarinic agonists [7].
Table 1: Binding Affinity and Functional Selectivity Profile of ABET
Parameter | M2 Receptor | M3 Receptor | Selectivity Ratio (M2:M3) |
---|---|---|---|
Binding Affinity (Ki) | 8.2 nM | 38 nM | 4.6-fold |
Functional EC50 (Atrium) | 12 nM | Not Applicable | >10-fold* |
Functional EC50 (Ileum) | >1,000 nM* | 85 nM | >11-fold* |
* Estimated from concentration-response curves in tissue preparations [5] [7]
The molecular determinants of ABET’s selectivity for M2/M4 receptors have been elucidated through advanced computational docking studies. ABET (molecular formula: C₁₁H₁₅NO₂·C₇H₈SO₃; MW: 365.44 g/mol) features a quaternary ammonium group that forms a critical salt bridge with a conserved aspartate residue (Asp103 in human M2 receptor) within the orthosteric binding pocket [1] [6]. This electrostatic interaction anchors the molecule similarly to acetylcholine. However, ABET’s distinctive but-2-ynyl ester chain penetrates deeper into a hydrophobic sub-pocket formed by transmembrane helices 3, 5, 6, and 7, which exhibits structural divergence between muscarinic subtypes [6].
Molecular dynamics simulations reveal that the linear alkyne moiety of the but-2-ynyl group optimally fills a narrow cleft in M2/M4 receptors that is constricted in M1/M3/M5 subtypes. In M3 receptors, this region is sterically hindered by a bulky phenylalanine residue (Phe257), creating unfavorable van der Waals clashes with ABET’s alkyne terminus [1] [6]. This steric incompatibility explains the compound’s reduced affinity for M3 receptors. Free energy calculations further support this model, showing a ΔG binding of -9.8 kcal/mol for M2 versus -7.2 kcal/mol for M3, consistent with experimental affinity data [1].
The tosylate counterion does not directly participate in receptor binding but enhances the compound’s crystallinity and stability. Its primary role is to maintain the protonated state of the tertiary amine group (pKa ~9.5) under physiological conditions, ensuring optimal electrostatic complementarity with the receptor’s anionic binding site [6].
ABET demonstrates distinct functional profiles when compared to classical muscarinic agonists across receptor subtypes and tissue preparations. In cellular assays using recombinant human mAChRs, ABET acts as a full agonist at M2 receptors (Emax = 95% relative to carbachol) but only a partial agonist at M4 receptors (Emax = 62%) [4] [8]. This contrasts with non-selective agonists like carbachol, which exhibit full efficacy across all subtypes (Emax >90% for M1-M5) [4].
In functional tissue systems, ABET’s subtype selectivity translates to divergent physiological responses:
Table 2: Functional Efficacy of ABET Relative to Reference Agonists
Agonist | M2 Efficacy (Emax %) | M3 Efficacy (Emax %) | Atrial pD₂ | Ileal pD₂ | Selectivity Index (Atrium:Ileum) |
---|---|---|---|---|---|
ABET | 95 | 20* | 7.9 | 5.8 | 12.6 |
Carbachol | 100 | 100 | 6.5 | 6.3 | 1.6 |
Arecaidine Propargyl | 89 | 35* | 7.2 | 6.1 | 7.9 |
Bethanechol | 75 | 98 | 5.9 | 6.7 | 0.2 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7